molecular formula C17H16FNO4 B11101033 methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11101033
M. Wt: 317.31 g/mol
InChI Key: XCJJPZWYQUMZQC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-amino-4-(2-fluorophenyl)-3-cyano-4H-chromene.

    Cyclization: The intermediate is then subjected to cyclization using ethyl acetoacetate under reflux conditions to yield the desired chromene derivative.

    Esterification: Finally, the product is esterified using methanol and a catalytic amount of sulfuric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound’s antioxidant properties make it a candidate for research in neuroprotection and anti-inflammatory therapies.

    Chemical Biology: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: Its derivatives are explored for use in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer.

    Antioxidant Activity: The chromene core can scavenge free radicals, reducing oxidative stress in cells.

    Protein Binding: It can interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Methyl 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
  • Biological Activity : The specific substitution pattern contributes to its unique biological activities, distinguishing it from other chromene derivatives.

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

methyl 2-amino-4-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C17H16FNO4/c1-22-17(21)15-13(9-5-2-3-6-10(9)18)14-11(20)7-4-8-12(14)23-16(15)19/h2-3,5-6,13H,4,7-8,19H2,1H3

InChI Key

XCJJPZWYQUMZQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CCC2)N

Origin of Product

United States

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